molecular formula C12H14O3 B1338918 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde CAS No. 74189-56-3

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Cat. No. B1338918
CAS RN: 74189-56-3
M. Wt: 206.24 g/mol
InChI Key: QYKABQMBXCBINA-UHFFFAOYSA-N
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Description

The compound “4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde” likely contains a benzaldehyde group attached to a tetrahydropyran ring via an ether linkage . This structure suggests that it might have properties similar to other ether compounds and could potentially be used in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely consist of a benzaldehyde group (a benzene ring with a formyl group) and a tetrahydropyran group (a six-membered ring containing five carbon atoms and one oxygen atom) linked by an ether bond . The exact structure would depend on the positions of these groups in the molecule .


Chemical Reactions Analysis

As an ether and an aldehyde, this compound could potentially participate in a variety of chemical reactions. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation, while the ether group could potentially be cleaved under acidic conditions .


Physical And Chemical Properties Analysis

Based on its structure, we can predict that this compound might have properties similar to other ether compounds. It would likely be a solid or liquid at room temperature, with a density around 1.2 g/cm³ . Other properties like boiling point, vapor pressure, and solubility would depend on the exact structure and substituents .

Scientific Research Applications

Synthesis of Tetrahydrobenzo[b]pyrans

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde plays a pivotal role in the synthesis of tetrahydrobenzo[b]pyrans, a compound group with various applications. This synthesis process can involve catalytic actions, such as using ZnO-beta zeolite or other catalysts, to facilitate the reaction (Katkar et al., 2011). These methods are notable for their efficiency, yielding high-quality results in shorter times and allowing for the recovery and reuse of the catalyst.

Mechanistic Insights into Synthesis Reactions

Significant research has been conducted to understand the reaction mechanisms involved in the synthesis processes that use compounds like 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For instance, the kinetics and mechanism of reactions involving benzaldehyde, malononitrile, and dimedone in the presence of various catalysts have been thoroughly studied. These studies often employ spectroscopic techniques to elucidate the reaction pathways and kinetics (Habibi‐Khorassani et al., 2016).

Novel Synthetic Pathways and Derivatives

Research has also focused on developing novel synthetic pathways and derivatives using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For example, studies have explored the formation of tetrahydrofuran derivatives through various rearrangements and reaction conditions, leading to the discovery of new compounds and reaction mechanisms (Drewes et al., 1993).

Applications in Green Chemistry

There is a growing interest in using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde in green chemistry applications. This includes developing environmentally friendly synthesis methods that minimize the use of hazardous solvents and promote the use of sustainable catalysts. Such research aligns with broader efforts to make chemical synthesis more sustainable and less harmful to the environment (Pagadala et al., 2014).

ConclusionThe research applications of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde are diverse and impactful, ranging from the synthesis of complex organic compounds to advancements in green chemistry. The compound's role in facilitating efficient and sustainable chemical reactions highlights its importance in the field of organic synthesis

Scientific Research Applications of 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

Synthesis of Tetrahydrobenzo[b]pyrans

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde plays a pivotal role in the synthesis of tetrahydrobenzo[b]pyrans, a compound group with various applications. This synthesis process can involve catalytic actions, such as using ZnO-beta zeolite or other catalysts, to facilitate the reaction (Katkar et al., 2011). These methods are notable for their efficiency, yielding high-quality results in shorter times and allowing for the recovery and reuse of the catalyst.

Mechanistic Insights into Synthesis Reactions

Significant research has been conducted to understand the reaction mechanisms involved in the synthesis processes that use compounds like 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For instance, the kinetics and mechanism of reactions involving benzaldehyde, malononitrile, and dimedone in the presence of various catalysts have been thoroughly studied. These studies often employ spectroscopic techniques to elucidate the reaction pathways and kinetics (Habibi‐Khorassani et al., 2016).

Novel Synthetic Pathways and Derivatives

Research has also focused on developing novel synthetic pathways and derivatives using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde. For example, studies have explored the formation of tetrahydrofuran derivatives through various rearrangements and reaction conditions, leading to the discovery of new compounds and reaction mechanisms (Drewes et al., 1993).

Applications in Green Chemistry

There is a growing interest in using 4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde in green chemistry applications. This includes developing environmentally friendly synthesis methods that minimize the use of hazardous solvents and promote the use of sustainable catalysts. Such research aligns with broader efforts to make chemical synthesis more sustainable and less harmful to the environment (Pagadala et al., 2014).

Safety And Hazards

The safety and hazards of this compound would depend on its exact structure and properties. As with all chemicals, appropriate safety precautions should be taken when handling and storing this compound to prevent exposure and potential harm .

properties

IUPAC Name

4-(oxan-2-yloxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12/h4-7,9,12H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKABQMBXCBINA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)OC2=CC=C(C=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60460161
Record name 4-[(Oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Tetrahydro-pyran-2-yloxy)-benzaldehyde

CAS RN

74189-56-3
Record name 4-[(Oxan-2-yl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60460161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Tetrahydro-2H-pyranoxy)benzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

40.0 g of 4-hydroxybenzaldehyde are dissolved in 400 ml of abs. THF under a protective-gas atmosphere, 55.1 g of dihydropyran and 13.7 g of pyridinium p-toluenesulfonate are added, and the mixture is stirred overnight at room temperature. The solvent is removed in a rotary evaporator, and the residue is subjected to conventional work-up, giving 4-(tetrahydropyran-2-yloxy)benzaldehyde (“BA”) as a colourless oil.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
55.1 g
Type
reactant
Reaction Step Two
Quantity
13.7 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To 4-hydroxybenzaldehyde (10.0 g, 81.89 mmol) was added 175 mL methylene chloride, 3,4-dihydro-2H-pyran (18.7 mL, 204.97 mmol) and pyridinium p-toluenesulfonate (2.06 g, 8.2 mmol). The reaction mixture was stirred at room temperature for three days. The reaction mixture was partitioned between methylene chloride and saturated aqueous sodium bicarbonate. The layers were separated and the aqueous layer was extracted with a second portion of methylene chloride. The combined organic layers were washed with saturated aqueous sodium chloride, which was then back-extracted with methylene chloride. The combined organic layers were dried over sodium sulfate, filtered, and concentrated. Silica gel flash chromatography of the residue (10% ether/hexanes to 20% ether/hexanes) afforded 17.32 g of the title compound of Step A. MS 207.4 (M+1)+Step B: [4-(2-Pyrrolidin-1-yl-ethoxy)-phenyl]-[4-(tetrahydro-pyran-2-yloxy)-benzyl]-amine
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
18.7 mL
Type
reactant
Reaction Step One
Quantity
2.06 g
Type
catalyst
Reaction Step One
Quantity
175 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
RM Moriarty, S Grubjesic, BC Surve… - European journal of …, 2006 - Elsevier
A facile and efficient approach to the synthesis of prenylated flavonoids as potential chemopreventive agents has been described. This features the synthesis of prenyl halide, …
Number of citations: 47 www.sciencedirect.com
TC Tarkkonen - 2005 - eprints.soton.ac.uk
The work described in this thesis concerns our attempts to exploit a dichotomy between solid and solution phase reaction kinetics to develop new and useful radical cyclisation strategies…
Number of citations: 3 eprints.soton.ac.uk
A Burguete, E Pontiki, D Hadjipavlou-Litina… - Bioorganic & medicinal …, 2007 - Elsevier
We report the synthesis, anti-inflammatory and antioxidant activities of novel ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-…
Number of citations: 242 www.sciencedirect.com
T Mihara, Y Nakao, N Koide - Polymer journal, 2004 - nature.com
We synthesized main chain polyimides containing photosensitive chalcone moiety and investigated thermal properties of the polyimides. The polyimides were prepared by acid …
Number of citations: 11 www.nature.com
H Lu, F Su, Q Mei, X Zhou, Y Tian… - Journal of Polymer …, 2012 - Wiley Online Library
… Tetraethyl anthracene-9,10-bis(methylene)phosphonate (compound 1) and 4-tetrahydro-pyran-2-yloxy-benzaldehyde (compound 2) were synthesized according to known procedures.…
Number of citations: 45 onlinelibrary.wiley.com
N Mabizela - 2003 - open.uct.ac.za
Baylis-Hillman adducts and compounds containing quinoline moieties have been previously utilized extensively in the search for antiparasitic agents. Work in this dissertation describes …
Number of citations: 0 open.uct.ac.za
BC Surve - 2007 - search.proquest.com
My thesis deals with reaction mechanisms and application of iodonium ylides in synthetic organic chemistry. Part I deals with the detailed mechanistic investigation of cycloaddition …
Number of citations: 2 search.proquest.com
SW Yee - 2005 - search.proquest.com
1α25-Dihydroxyvitamin D 3 (1α, 25-(OH) 2-D 3) and all-trans retinoic acid (ATRAA) have differentiating and anti-proliferative effects on prostate cancer cells. However, the use of 1α, 25-(…
Number of citations: 1 search.proquest.com
NAA Elkanzi - Intent. J. Res. Pharm. Biomed. Sci, 2013 - researchgate.net
NAA Elkanzi a-Chemistry Department, Faculty of Science, Aswan University, Aswan, Egypt. b-Chemistry Department, Faculty of Science, Al-Jouf University, Sakaka, Al-Jouf, KSA. …
Number of citations: 19 www.researchgate.net
S Grubjesic - 2004 - search.proquest.com
This thesis describes a collaborative research program aimed at discovery of novel cancer chemopreventive agents. The main theme is the syntheses of lead flavonoid compounds …
Number of citations: 2 search.proquest.com

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